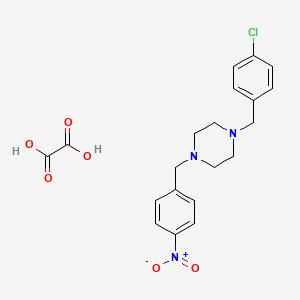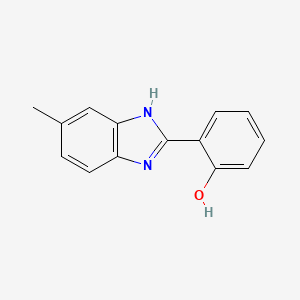![molecular formula C17H18F2N2O5 B5152263 methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)
methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This chemical compound is commonly referred to as "DMXAA" and is known to exhibit anti-cancer and anti-viral properties.
科学的研究の応用
DMXAA has been extensively studied for its potential applications in cancer research. It has been shown to exhibit anti-tumor properties by inducing tumor necrosis and inhibiting angiogenesis. DMXAA has also been found to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. In addition to its anti-cancer properties, DMXAA has also been investigated for its anti-viral properties. It has been shown to inhibit the replication of certain viruses such as hepatitis C virus and dengue virus.
作用機序
The mechanism of action of DMXAA involves the activation of the STING (Stimulator of Interferon Genes) pathway. DMXAA binds to the STING receptor, which triggers the production of interferons and other cytokines. These cytokines then activate immune cells, which in turn induce tumor cell death and inhibit angiogenesis. The activation of the STING pathway also plays a crucial role in the anti-viral properties of DMXAA.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which play a crucial role in the anti-tumor and anti-viral properties of the compound. DMXAA has also been found to increase the permeability of blood vessels, which enhances the delivery of chemotherapy drugs to tumors. In addition, DMXAA has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of DMXAA is its ability to enhance the efficacy of chemotherapy and radiotherapy. This makes it a promising candidate for combination therapy in cancer treatment. DMXAA also exhibits a broad-spectrum anti-viral activity, which makes it a potential candidate for the treatment of viral infections. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMXAA also has a short half-life, which limits its efficacy in some applications.
将来の方向性
There are several future directions for research on DMXAA. One area of research is the development of more efficient synthesis methods for DMXAA to improve the yield and purity of the compound. Another area of research is the optimization of the administration of DMXAA to improve its efficacy in vivo. Additionally, further research is needed to explore the potential applications of DMXAA in the treatment of inflammatory diseases and viral infections. Finally, the combination of DMXAA with other drugs for cancer treatment needs to be investigated to enhance its efficacy.
Conclusion:
In conclusion, DMXAA is a chemical compound that has shown great potential in cancer and viral research. Its anti-tumor and anti-viral properties make it a promising candidate for combination therapy in cancer treatment and the treatment of viral infections. The activation of the STING pathway plays a crucial role in the mechanism of action of DMXAA. While DMXAA has some limitations for lab experiments, there are several future directions for research that can improve its efficacy and expand its potential applications.
合成法
The synthesis of DMXAA involves the reaction of N-(2-bromoacetyl)-L-valine methyl ester with 2,3-difluorophenol in the presence of a base. The resulting intermediate is then reacted with 2-aminooxazole-4-carboxylic acid to obtain DMXAA. The synthesis method of DMXAA has been optimized over the years to improve the yield and purity of the compound.
特性
IUPAC Name |
methyl (2S)-2-[[2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O5/c1-9(2)15(17(23)24-3)21-16(22)11-7-26-13(20-11)8-25-12-6-4-5-10(18)14(12)19/h4-7,9,15H,8H2,1-3H3,(H,21,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWBPLORALBPY-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=COC(=N1)COC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=COC(=N1)COC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)
![(4-[3-(trifluoromethyl)benzyl]-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5152198.png)


![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)


![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)